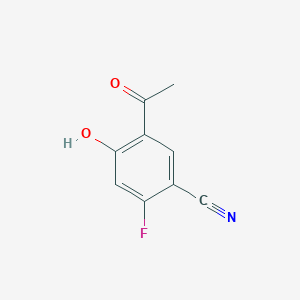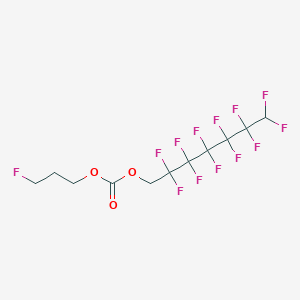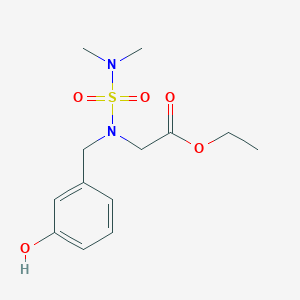
2-fluoro-3-(2-hydroxyethyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-3-(2-hydroxyethyl)benzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a hydroxyethyl group is attached to the third position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(2-hydroxyethyl)benzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method provides a straightforward route to introduce the fluorine atom into the benzoic acid derivative.
Another method involves the nitration of o-methylphenol to generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. Subsequent fluorination and oxidation steps yield 2-fluoro-3-nitrobenzoic acid, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-3-(2-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 2-fluoro-3-formylbenzoic acid or 2-fluoro-3-carboxybenzoic acid, while reduction can produce 2-fluoro-3-(2-hydroxyethyl)benzyl alcohol.
Aplicaciones Científicas De Investigación
2-fluoro-3-(2-hydroxyethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-fluoro-3-(2-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxyethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-fluoro-3-hydroxybenzoic acid: Similar structure but lacks the hydroxyethyl group.
2-fluoro-3-nitrobenzoic acid: Contains a nitro group instead of a hydroxyethyl group.
2-fluorobenzoic acid: Lacks both the hydroxyethyl and hydroxy groups.
Uniqueness
2-fluoro-3-(2-hydroxyethyl)benzoic acid is unique due to the presence of both the fluorine atom and the hydroxyethyl group, which confer distinct chemical and biological properties
Propiedades
| 481075-49-4 | |
Fórmula molecular |
C9H9FO3 |
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
2-fluoro-3-(2-hydroxyethyl)benzoic acid |
InChI |
InChI=1S/C9H9FO3/c10-8-6(4-5-11)2-1-3-7(8)9(12)13/h1-3,11H,4-5H2,(H,12,13) |
Clave InChI |
PKVHFXNIDRAJGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)O)F)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)

![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)

![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)


![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)




